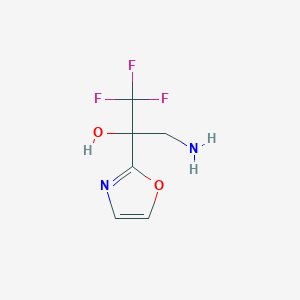

3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol

Description

Properties

IUPAC Name |

3-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O2/c7-6(8,9)5(12,3-10)4-11-1-2-13-4/h1-2,12H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIGPFHGJZJYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(CN)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol typically involves the reaction of 3-fluoropropanal with ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to introduce the oxazole ring. The specific reaction conditions, such as temperature, pressure, and solvent, can be optimized based on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization , are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

While the search results do not provide extensive details specifically on the applications of "3-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol," they do offer some context and related information that can be useful for scientific research:

Basic Information and Properties:

- Chemical Identification: The compound is chemically known as this compound .

- CAS Number: It has a CAS number of 2241128-42-5 .

- Molecular Formula and Weight: The molecular formula is C6H7F3N2O2, and the molecular weight is 196.13 .

- Predicted Properties: The boiling point is predicted to be 273.9±40.0 °C, and the density is estimated at 1.472±0.06 g/cm3 . The pKa is predicted to be 8.25±0.50 .

Potential Research Areas:

- As a Building Block in Synthesis: The compound can serve as a raw material or building block in the synthesis of other chemical compounds .

- HIV-1 Research: Oxazole-containing compounds, which share structural similarities, have demonstrated anti-HIV-1 activity, suggesting a potential research area for this compound .

- Transition Metal Complex Synthesis: While not directly mentioning the specific compound, the synthesis of transition metal complexes involving similar compounds (α-pyridinyl alcohols) is discussed, which may indicate a potential research avenue .

Related Compounds:

- 3-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol: This related compound with a methyl substitution is also available from chemical suppliers .

Vendors:

Mechanism of Action

The mechanism by which 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors , while the oxazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

*Estimated based on structural analogs.

Key Structural and Functional Insights:

Substituent Effects on Reactivity :

- Oxazole vs. Furan/Thiophene : The 1,3-oxazole ring introduces additional nitrogen, enabling stronger hydrogen-bonding interactions compared to oxygen (furan) or sulfur (thiophene). This may enhance target-binding affinity in receptor-ligand systems .

- Trifluoromethyl Group : Present in all analogs, this group reduces metabolic degradation and increases lipophilicity, improving membrane permeability .

Biological Relevance :

- Compounds like MK-5046 (), which shares a trifluoromethyl-heterocyclic motif, demonstrate agonist activity at bombesin receptors. The target compound’s oxazole group may similarly modulate receptor interactions .

- Hydrochloride salts (e.g., ) exhibit enhanced aqueous solubility, critical for pharmacokinetic optimization .

Synthetic Challenges :

- Oxazole-containing derivatives often require multi-step syntheses, including cyclization and fluorination, which can affect scalability .

Biological Activity

3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol (CAS No. 2241128-42-5) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C6H7F3N2O2

- Molecular Weight : 196.13 g/mol

- Boiling Point : Approximately 273.9 °C (predicted)

- Density : 1.472 g/cm³ (predicted) .

Research indicates that compounds containing oxazole rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group in this compound may enhance its biological efficacy through increased lipophilicity and metabolic stability .

Antimicrobial Activity

A study explored the antimicrobial effects of various oxazole derivatives, revealing that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

In vitro studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines. Specifically, compounds with structural similarities to this compound were tested for their ability to inhibit cell proliferation in human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptotic markers .

Study 1: Antimicrobial Efficacy

A recent research article evaluated the antimicrobial properties of several oxazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that 3-amino derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, indicating strong antimicrobial potential .

Study 2: Anticancer Effects

In another study focusing on anticancer activity, researchers synthesized several trifluoromethyl-substituted oxazoles and tested their effects on HeLa cells. The compound demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells .

Data Table: Biological Activities of Similar Compounds

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol?

Methodological Answer:

The synthesis typically involves:

- Oxazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,3-oxazole moiety, leveraging alkynyl precursors and azides under mild conditions .

- Trifluoromethyl Group Introduction : Fluorination via nucleophilic substitution (e.g., using trifluoromethylating agents like TMSCF₃) or via pre-fluorinated building blocks .

- Amino and Hydroxyl Group Protection : Use of tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during coupling steps, followed by deprotection under acidic or hydrogenolytic conditions .

- Final Assembly : Multi-step coupling of intermediates, such as reacting a trifluoromethyl ketone with an oxazole-containing amine under reductive amination conditions .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -70 to -75 ppm) and ¹H NMR for hydroxyl (δ ~1.5-2.5 ppm, exchangeable) and oxazole protons (δ ~7.5-8.5 ppm) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₉F₃N₂O₂: calc. 232.0592) .

- X-ray Crystallography : To resolve stereochemistry and confirm spatial arrangement of the oxazole ring relative to the amino-alcohol core .

Advanced: How do electronic effects of oxazole substituents influence reactivity and biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Substituents like chloro or trifluoromethyl on the oxazole ring enhance electrophilicity, improving cross-coupling efficiency but potentially reducing metabolic stability .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups increase oxazole basicity, affecting hydrogen-bonding interactions in biological targets (e.g., enzyme active sites) .

- Case Study : Substitution at the oxazole 5-position with a methyl group (as in 4-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol) alters LogP by ~0.5 units, impacting membrane permeability .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to fluorophilic enzymes (e.g., cytochrome P450 isoforms) .

- MD Simulations : Analyze stability of hydrogen bonds between the hydroxyl group and target residues (e.g., conserved water molecules in kinase binding pockets) .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for oxazole groups) with inhibitory activity against bacterial targets .

Data Contradiction: How to resolve discrepancies in reported enantiomeric activity due to stereochemical variations?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution with lipases to separate enantiomers .

- Stereochemical Assignment : Combine circular dichroism (CD) with X-ray data to assign absolute configuration (e.g., (S)- vs. (R)-enantiomers) .

- Case Example : A study found (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol exhibited 10-fold higher antifungal activity than its (R)-counterpart, emphasizing the need for rigorous stereochemical control .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Test Pd/C, CuI, or RuPhos ligands for coupling steps; CuI in DMF at 60°C improved yields by 20% in oxazole-amine couplings .

- Solvent Optimization : Replace THF with 2-MeTHF for greener chemistry, reducing side-product formation during trifluoromethylation .

- In Situ Monitoring : Use FTIR to track intermediates (e.g., carbonyl stretches at ~1700 cm⁻¹) and adjust stoichiometry dynamically .

Basic: What are the key physicochemical properties affecting solubility and formulation?

Methodological Answer:

- LogP Calculation : Experimental LogP ≈ 1.2 (via shake-flask method) indicates moderate lipophilicity, necessitating co-solvents (e.g., PEG 400) for in vivo studies .

- pKa Determination : The amino group (pKa ~8.5) and hydroxyl (pKa ~12) influence pH-dependent solubility; buffer at pH 6–7 for stability .

- Salt Formation : Hydrochloride salts (e.g., 4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol hydrochloride) enhance aqueous solubility by 5-fold .

Advanced: How to address instability of the hydroxyl group under acidic conditions?

Methodological Answer:

- Protection-Deprotection : Temporarily protect the hydroxyl as a silyl ether (e.g., TBSCl) during strong acid steps (e.g., Boc deprotection with TFA) .

- Buffered Conditions : Use HEPES (pH 7.4) or citrate buffers to mitigate degradation during biological assays .

- Alternative Leaving Groups : Replace hydroxyl with a mesylate group for nucleophilic substitution, then hydrolyze to regenerate the alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.